molecular formula C11H13N3O2 B2658678 methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate CAS No. 159911-75-8

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No. B2658678
CAS RN: 159911-75-8
M. Wt: 219.244
InChI Key: FGLIVUIACOOOGS-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate” is a chemical compound with the CAS Number: 2613385-07-0 . It is also known as “methyl 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate dihydrochloride” and has a molecular weight of 292.16 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The yield of the synthesis process was reported to be 76% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O2.2ClH/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10;;/h2-4,6,9H,5,12H2,1H3,(H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The compound is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These activities suggest that the compound could participate in chemical reactions related to the inhibition of these receptors.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.16 . The compound’s melting point is reported to be between 212–214 ℃ .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is involved in various chemical synthesis processes and reactions. For instance, it has been used in the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, including 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).

Pharmaceutical Intermediates

The compound has been utilized in the practical synthesis of key pharmaceutical intermediates, like 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, crucial in drug development (Wang et al., 2006).

Analysis of Environmental and Pharmaceutical Samples

The compound has been used in the separation and determination of common metal ions in environmental and pharmaceutical samples. It acts as an ion-pairing reagent for efficient analysis (Belin & Gülaçar, 2005).

Synthesis of Antitumor Agents

Studies have shown its involvement in the synthesis of novel 1H-pyrrolo[2,3-b]pyridine derivatives with potential antitumor activities in experimental models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Mechanism of Action

The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy. The compound and its derivatives have shown potent activities against FGFR1, 2, and 3, suggesting that they could act by inhibiting these receptors .

Future Directions

The compound and its derivatives have shown potent activities against FGFR1, 2, and 3, suggesting their potential use in cancer therapy . Future research could focus on optimizing these compounds, particularly those with low molecular weight, to enhance their therapeutic effects .

properties

IUPAC Name

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10/h2-4,6,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLIVUIACOOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

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